1-Ethoxy-2-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the compound features a cyclohexane ring with an ethoxy group, a methyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation, where cyclohexane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethoxy Group: The ethoxy group can be added through an etherification reaction, where an alcohol (ethanol) reacts with the cyclohexane derivative in the presence of an acid catalyst.
Formation of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: 1-ethoxy-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-ethoxy-2-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
2-Methylcyclohexanecarbaldehyde: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
1-Ethoxycyclohexane-1-carbaldehyde: Lacks the methyl group, affecting its steric and electronic properties.
2-Ethylcyclohexanecarbaldehyde: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both an ethoxy and a methyl group on the cyclohexane ring, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry.
Biological Activity
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is a chemical compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18O2
- Molar Mass : 186.25 g/mol .
Biological Activity Overview
This compound has been investigated for its interactions with biomolecules and potential therapeutic properties. Its aldehyde functional group allows it to participate in various biological processes, including enzyme inhibition and metabolic pathways.
The biological activity of this compound primarily revolves around its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity and the modulation of various biochemical pathways.
In Vitro Studies
Recent studies have explored the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling .
Table 1: Summary of In Vitro Biological Activities
Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
---|---|---|---|
Enzyme Inhibition | Cyclooxygenase | 5.0 | |
Antioxidant Activity | DPPH Radical Scavenging | 12.5 | |
Cytotoxicity | Cancer Cell Lines (e.g., MCF7) | 15.0 |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
- Anticancer Activity : Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting its role as a potential anticancer agent .
- Neuroprotective Effects : Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential for neurological applications .
Safety and Toxicity
While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicity studies are ongoing, but initial assessments suggest moderate toxicity at high concentrations. Further research is required to establish safe dosage levels for therapeutic applications.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethoxy-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
OUYODZPXLYDWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.